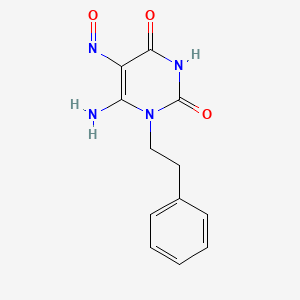

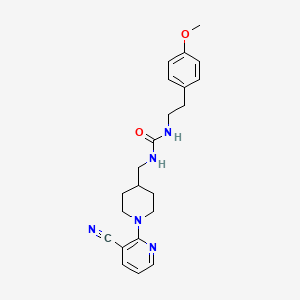

6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative that is part of a broader class of compounds with potential biological and pharmaceutical applications. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The nitroso group at the 5-position and the amino group at the 6-position are functional groups that can participate in various chemical reactions and contribute to the compound's reactivity and interaction with biological systems .

Synthesis Analysis

The synthesis of related 6-amino-5-nitrosopyrimidine derivatives often involves the nitrosation of pre-existing pyrimidine compounds. For example, the synthesis of 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione monosodium dihydrate involved regioselective methylation of 6-aminouracil followed by nitrosation with sodium nitrite and hydrochloric acid . Similar synthetic strategies could be applied to the synthesis of "6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione," although the specific details of its synthesis are not provided in the data .

Molecular Structure Analysis

The molecular structure of 6-amino-5-nitrosopyrimidine derivatives has been studied using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the presence of intramolecular hydrogen bonds and significant polarization of the electronic structures of the molecules. For instance, the structure of 6-amino-4-methylamino-5-nitrosopyrimidine was investigated in both the solid state and in solution, showing different conformers stabilized by intramolecular hydrogen bonds . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules .

Chemical Reactions Analysis

6-Amino-5-nitrosopyrimidine derivatives can undergo various chemical reactions, including condensation, oxidation-reduction, and addition reactions. For example, reactions with thiols can lead to a variety of products, such as disulfides and pteridine derivatives . The presence of amino and nitroso groups allows for reactions with amines, leading to rearrangements or addition products depending on the conditions and catalysts used . These reactions are important for the potential modification and functionalization of the compound for various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-amino-5-nitrosopyrimidine derivatives are influenced by their molecular structure. The presence of polarized molecular-electronic structures leads to extensive charge-assisted hydrogen bonding, which can result in various supramolecular structures, such as ribbons and sheets, depending on the specific substituents and conditions . These properties are important for the solubility, stability, and potential biological activity of the compound .

科学的研究の応用

1. Chemical Reactions and Products

Condensation and Oxidation-Reduction Products

The reactions of similar compounds with thiols lead to a variety of products including disulphides and dioxo-pyrimidine derivatives, indicating potential applications in synthetic chemistry (Youssefyeh, 1975).

Synthesis of Pyrimido-Pyrimidones

The compound reacts with primary aromatic or heterocyclic amines and formaldehyde to create pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, highlighting its utility in constructing complex organic structures (Hamama et al., 2012).

NO-Generating Properties

The compound, when oxidized, can generate nitric oxide (NO) in the presence of thiols under physiological conditions, which could have implications in biomedical research (Sako et al., 1998).

2. Structural Analysis and Molecular Interactions

X-Ray Analysis

The compound's structure and its derivatives have been analyzed via X-ray crystallography, offering insights into its molecular conformation and potential for forming hydrogen bonds (Zhou et al., 2007).

Spectroscopic Studies

Spectral methods and X-ray single crystal diffraction have been used to characterize synthesized derivatives, assisting in understanding the electronic absorption and molecular orbital analyses of the compound (Barakat et al., 2018).

Intermolecular Hydrogen Bonds

Investigations into the molecular-electronic structures of derivatives reveal extensive charge-assisted hydrogen bonding, important for understanding the compound's chemical behavior (Quesada et al., 2004).

特性

IUPAC Name |

6-amino-5-nitroso-1-(2-phenylethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c13-10-9(15-19)11(17)14-12(18)16(10)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHKHNKSXPQOTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=O)N=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-nitroso-1-phenethylpyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2537187.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2537189.png)

![6-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2537193.png)

![1-(4-Tert-butylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2537195.png)

![N-(3,5-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2537198.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537200.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2537209.png)

![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)